![molecular formula C14H14ClNO3 B499418 {4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methanol CAS No. 775294-92-3](/img/structure/B499418.png)
{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methanol is a chemical compound that features a chloropyridinyl group attached to a methoxyphenylmethanol structure
Méthodes De Préparation
The synthesis of {4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methanol typically involves the reaction of 4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzaldehyde with a suitable reducing agent. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reduction process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloropyridinyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperatures ranging from room temperature to reflux conditions .
Applications De Recherche Scientifique
{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a component in the formulation of specialty chemicals.
Mécanisme D'action
The mechanism of action of {4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methanol can be compared with similar compounds such as:
4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzaldehyde: This compound is structurally similar but features an aldehyde group instead of a methanol group.
4-[(6-chloropyridin-3-yl)methoxy]benzonitrile: This compound has a nitrile group in place of the methanol group.
2-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}acetonitrile: Another structurally related compound with a nitrile group attached to the phenyl ring.
Propriétés
Numéro CAS |
775294-92-3 |
|---|---|
Formule moléculaire |
C14H14ClNO3 |
Poids moléculaire |
279.72g/mol |
Nom IUPAC |
[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methanol |
InChI |
InChI=1S/C14H14ClNO3/c1-18-13-6-10(8-17)2-4-12(13)19-9-11-3-5-14(15)16-7-11/h2-7,17H,8-9H2,1H3 |
Clé InChI |
DHKVHEXDEXPCMV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CO)OCC2=CN=C(C=C2)Cl |
SMILES canonique |
COC1=C(C=CC(=C1)CO)OCC2=CN=C(C=C2)Cl |
Solubilité |
42 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[({2-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)methyl]benzoic acid](/img/structure/B499336.png)
![4-[({2-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)methyl]benzoic acid](/img/structure/B499337.png)
![2-[2-bromo-6-ethoxy-4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B499338.png)
![2-(2-Bromo-4-{[(2-hydroxy-2-phenylethyl)amino]methyl}-6-methoxyphenoxy)acetamide](/img/structure/B499341.png)
![2-[2-bromo-4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide](/img/structure/B499342.png)
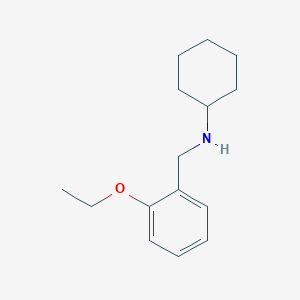
![2-{4-[(Benzylamino)methyl]-2-bromo-6-methoxyphenoxy}acetamide](/img/structure/B499346.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B499348.png)
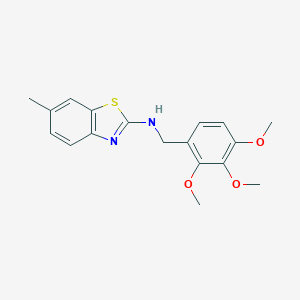
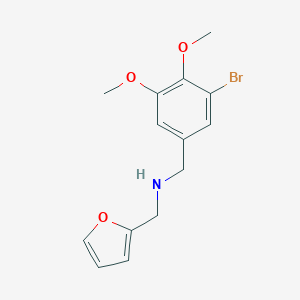
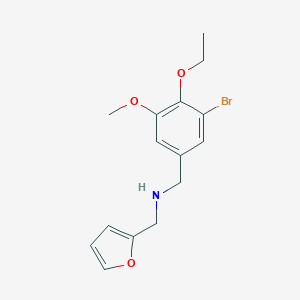
![1-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B499353.png)
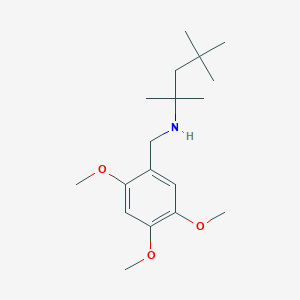
![2-methoxy-N-[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]ethanamine](/img/structure/B499358.png)
